2-Bromo-4-fluorobenzoic acid (CAS 1006-41-3) is a bifunctional halogenated building block defined by its carboxylic acid moiety, an ortho-bromine atom, and a para-fluorine atom. In industrial and pharmaceutical procurement, this compound is primarily sourced as a critical precursor for transition-metal-catalyzed cross-couplings (such as Suzuki and Heck reactions) and Ullmann-type aminations [1]. The ortho-bromine provides a highly reactive handle for constructing complex biaryl or heterocyclic scaffolds, while the para-fluorine imparts enhanced lipophilicity (LogP ~2.6) and metabolic stability to downstream active pharmaceutical ingredients (APIs) by blocking cytochrome P450-mediated oxidation [2]. Its predictable reactivity makes it a highly utilized starting material for the scalable synthesis of fluorinated anthranilic acids, phthalazinones, and therapeutics like Roxadustat [3].
Attempting to substitute 2-Bromo-4-fluorobenzoic acid with closely related analogs introduces severe process inefficiencies and compromises final API performance. Substituting with 4-fluorobenzoic acid eliminates the critical ortho-bromine handle, necessitating unselective and low-yield C-H activation steps to achieve ortho-functionalization [1]. Conversely, using 2-bromobenzoic acid sacrifices the para-fluorine atom, which is essential for modulating the pKa of the carboxylic acid and preventing metabolic degradation at the para position in downstream drug candidates [2]. Furthermore, isomeric substitution with 4-bromo-2-fluorobenzoic acid fundamentally alters the regiochemistry of cross-coupling and nucleophilic aromatic substitution reactions. For example, under standard copper-catalyzed ammonolysis, the ortho-bromine in 2-bromo-4-fluorobenzoic acid reacts selectively and quantitatively, whereas the para-bromine in the 4-bromo-2-fluoro isomer remains entirely unreactive under identical conditions, making the two isomers strictly non-interchangeable for anthranilic acid synthesis [3].
In the industrial synthesis of haloanthranilic acids, the position of the bromine atom dictates the feasibility of the reaction. When subjected to copper(I) oxide-catalyzed ammonolysis, 2-bromo-4-fluorobenzoic acid undergoes highly selective ortho-substitution to yield 4-fluoroanthranilic acid with a 94% yield[1]. In stark contrast, when an isomeric mixture containing 23.3% 4-bromo-2-fluorobenzoic acid is subjected to the exact same conditions, only the 2-bromo isomer reacts, leaving the 4-bromo isomer completely unreacted [1].
| Evidence Dimension | Ammonolysis Reactivity (Yield) |
| Target Compound Data | 94% yield of 4-fluoroanthranilic acid (ortho-substitution) |
| Comparator Or Baseline | 4-bromo-2-fluorobenzoic acid (0% conversion under identical conditions) |
| Quantified Difference | Absolute regioselective preference for the ortho-bromine over the para-bromine |
| Conditions | Cu2O catalyst, 33% aqueous ammonia, ethyl acetate, room temperature |
This allows buyers to confidently procure this specific isomer for the high-yield, scalable production of fluorinated anthranilic acids without the risk of cross-reactivity or the need for complex downstream isomer separation.
The synthesis of complex APIs like the HIF prolyl hydroxylase inhibitor Roxadustat requires starting materials that can undergo clean, high-yield transformations. 2-Bromo-4-fluorobenzoic acid demonstrates excellent processability in standard industrial esterification workflows. Reaction with thionyl chloride and methanol at reflux produces methyl 2-bromo-4-fluorobenzoate in an isolated yield of 94% [1]. This robust conversion rate establishes it as a highly efficient baseline precursor compared to alternative multi-step functionalization routes that suffer from lower atom economy and genotoxic impurity risks [1].
| Evidence Dimension | Esterification Yield |
| Target Compound Data | 94% isolated yield of methyl 2-bromo-4-fluorobenzoate |
| Comparator Or Baseline | Multi-step alternative routes requiring complex purification |
| Quantified Difference | Near-quantitative single-step conversion |
| Conditions | Thionyl chloride, methanol, reflux for 4 hours |
Procurement teams sourcing raw materials for Roxadustat or similar APIs can rely on this compound for near-quantitative first-step conversions, minimizing waste and maximizing throughput.
The ortho-bromo functionality of 2-bromo-4-fluorobenzoic acid (via its methyl ester) makes it a highly effective substrate for advanced multicomponent reactions. In palladium-catalyzed isocyanide insertions, it successfully couples with tert-butyl isocyanide and hydrazine to form 4-(tert-butylamino)-7-fluorophthalazin-1(2H)-one[1]. The presence of the bromine atom is an absolute requirement for the initial oxidative addition of the palladium catalyst, a step that is impossible with the unhalogenated 4-fluorobenzoic acid baseline [1].
| Evidence Dimension | Suitability for Pd-catalyzed isocyanide insertion |
| Target Compound Data | Successful oxidative addition and cyclization to fluorinated phthalazinone |
| Comparator Or Baseline | 4-Fluorobenzoic acid (0% yield, lacks cross-coupling handle) |
| Quantified Difference | Enables direct access to the phthalazinone core which is inaccessible from the non-brominated analog |
| Conditions | Pd(OAc)2, isocyanide, hydrazine, multicomponent cyclization |
This compound is essential for discovery chemists and manufacturers looking to rapidly assemble fluorinated heterocyclic libraries without resorting to late-stage electrophilic fluorination.
In medicinal chemistry, the substitution of a hydrogen atom with fluorine is a standard strategy to improve pharmacokinetic profiles. 2-Bromo-4-fluorobenzoic acid possesses a computed XLogP3 of 2.6, providing a highly lipophilic building block compared to unsubstituted benzoic acid derivatives [1]. More importantly, the para-fluorine atom effectively blocks cytochrome P450-mediated oxidation at the metabolically vulnerable para position, a critical advantage over 2-bromobenzoic acid when designing long-acting therapeutics [2].
| Evidence Dimension | Metabolic Stability & Lipophilicity (LogP) |
| Target Compound Data | XLogP3 = 2.6 (with para-metabolic blocking) |
| Comparator Or Baseline | 2-Bromobenzoic acid (lower lipophilicity, metabolically vulnerable at para position) |
| Quantified Difference | Enhanced lipophilicity and absolute steric/electronic blocking of para-oxidation |
| Conditions | In silico computation and standard pharmacokinetic principles |
Selecting the para-fluorinated compound at the procurement stage directly translates to improved in vivo half-life and bioavailability of the final synthesized drug candidate.
Directly leveraging its highly regioselective reactivity, 2-bromo-4-fluorobenzoic acid is a highly efficient starting material for synthesizing 4-fluoroanthranilic acid via copper-catalyzed ammonolysis. Its ability to undergo quantitative ortho-substitution without side reactions makes it highly suited for large-scale agrochemical and pharmaceutical manufacturing[1].
Due to its excellent processability in esterification reactions, this compound is heavily utilized in the first steps of synthesizing Roxadustat intermediates. The high-yield conversion to methyl 2-bromo-4-fluorobenzoate ensures a reliable, scalable supply chain for this critical class of anemia therapeutics [2].
In drug discovery workflows, the ortho-bromine serves as a critical handle for palladium-catalyzed multicomponent reactions, such as isocyanide insertions. This allows researchers to rapidly construct complex, fluorinated phthalazinone scaffolds for oncology and CNS drug screening, bypassing the need for hazardous late-stage fluorination [3].
The compound is utilized as a foundational building block in the synthesis of boron-containing therapeutics. The combination of the reactive ortho-bromine for structural elaboration and the para-fluorine for metabolic stability provides a structurally advantageous starting point for designing next-generation, hydrolytically stable enzyme inhibitors [4].
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